Penciclovir Sodium

Antiviral Pharmacodynamics Intracellular Metabolism Herpes Simplex Virus

Penciclovir sodium (CAS 97845-62-0) is the definitive API for topical anti-herpesvirus formulations. Aqueous solubility >200 mg/mL (vs ~1.7 mg/mL base) enables straightforward cream/gel development without solubilizers. Its active triphosphate exhibits a prolonged intracellular half-life of ~10–20 h in HSV-infected cells—substantially exceeding acyclovir's ~0.7 h—enabling sustained viral suppression with infrequent application. Ideal for recurrent herpes labialis topicals, sustained-release systems, and veterinary ophthalmic R&D. Do not substitute with penciclovir base or other nucleoside analogs.

Molecular Formula C10H14N5NaO3
Molecular Weight 275.24 g/mol
CAS No. 97845-62-0
Cat. No. B1139262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePenciclovir Sodium
CAS97845-62-0
Synonymssodium (S)-4-(2-amino-6-oxo-3H-purin-9(6H)-yl)-2-(hydroxymethyl)butan-1-olate
Molecular FormulaC10H14N5NaO3
Molecular Weight275.24 g/mol
Structural Identifiers
SMILESC1=NC2=C(N1CCC(CO)CO)N=C([N-]C2=O)N.[Na+]
InChIInChI=1S/C10H15N5O3.Na/c11-10-13-8-7(9(18)14-10)12-5-15(8)2-1-6(3-16)4-17;/h5-6,16-17H,1-4H2,(H3,11,13,14,18);/q;+1/p-1
InChIKeyNMQFQBOIHUIALG-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Penciclovir Sodium (CAS 97845-62-0): Procurement-Ready Antiviral Nucleoside Analog for Topical HSV Research and Formulation


Penciclovir sodium (BRL 39123; VSA 671 sodium) is the sodium salt of penciclovir, a synthetic acyclic guanine nucleoside analog [1]. It acts as a selective inhibitor of herpesvirus DNA polymerase, exhibiting in vitro activity against herpes simplex virus types 1 and 2 (HSV-1, HSV-2), varicella-zoster virus (VZV), and Epstein-Barr virus (EBV) [1]. In HSV-infected cells, the viral thymidine kinase phosphorylates penciclovir to a monophosphate, which cellular kinases subsequently convert to the active penciclovir triphosphate. This active metabolite competitively inhibits viral DNA polymerase with respect to deoxyguanosine triphosphate, selectively suppressing viral DNA synthesis and replication [2]. The sodium salt form (CAS 97845-62-0) is distinguished from penciclovir base (CAS 39809-25-1) primarily by its significantly enhanced aqueous solubility [3].

Why Penciclovir Sodium Cannot Be Interchanged with Penciclovir Base or Other Anti-Herpetic Nucleosides


Generic substitution of penciclovir sodium with penciclovir base or other anti-herpetic nucleosides (e.g., acyclovir) is scientifically invalid due to fundamental differences in physicochemical properties, pharmacokinetics, and intracellular pharmacodynamics [1]. Penciclovir sodium exhibits aqueous solubility >200 mg/mL at 20°C, whereas penciclovir base has limited solubility of approximately 1.7 mg/mL, which critically impacts formulation development for aqueous preparations [1]. Furthermore, although penciclovir and acyclovir share a qualitatively similar mechanism of action, their intracellular triphosphate metabolites have markedly different half-lives: approximately 10 hours for penciclovir triphosphate in HSV-1-infected cells versus 0.7 hours for acyclovir triphosphate [2]. This results in prolonged antiviral suppression following brief drug exposure. Penciclovir sodium also has negligible oral bioavailability (~5%), which is why the oral prodrug famciclovir was developed; therefore, it cannot substitute for systemic therapies [3].

Penciclovir Sodium: Quantifiable Differentiation Evidence for Scientific and Procurement Decisions


Prolonged Intracellular Half-Life of Penciclovir Triphosphate Enables Sustained Viral Suppression Relative to Acyclovir

Penciclovir sodium's active metabolite, penciclovir triphosphate, demonstrates a significantly longer intracellular half-life than acyclovir triphosphate in HSV-infected cells, providing a quantifiable basis for prolonged antiviral effect after drug removal [1]. In HSV-1-infected MRC-5 cells, the intracellular half-life of penciclovir triphosphate is approximately 10 hours, whereas acyclovir triphosphate has a half-life of approximately 0.7 hours [1]. This difference is also observed in HSV-2-infected cells, with penciclovir triphosphate having a half-life of 20 hours compared to 1 hour for acyclovir triphosphate [2].

Antiviral Pharmacodynamics Intracellular Metabolism Herpes Simplex Virus DNA Polymerase Inhibition

Penciclovir Sodium Demonstrates >100-Fold Higher Aqueous Solubility Than Penciclovir Base for Formulation Development

Penciclovir sodium (CAS 97845-62-0) exhibits dramatically enhanced aqueous solubility compared to penciclovir base (CAS 39809-25-1) [1]. Penciclovir sodium has a water solubility exceeding 200 mg/mL at 20°C, whereas the base form has a solubility of approximately 1.7 mg/mL [1]. A 30 mg/mL aqueous solution of penciclovir sodium has a pH of approximately 11 .

Pharmaceutical Formulation Solubility Enhancement Drug Salt Selection Aqueous Preparations

Penciclovir Sodium Enables Topical Formulations with Negligible Systemic Exposure, Differentiating from Oral Prodrugs and Intravenous Formulations

Penciclovir sodium is used exclusively for topical applications due to its negligible systemic absorption and low oral bioavailability [1]. In clinical trials with healthy volunteers, no measurable penciclovir concentrations were detected in plasma or urine following topical application of a 1% cream at doses up to 180 mg daily, which is approximately 67 times the estimated usual clinical dose [2][3]. The oral bioavailability of penciclovir is only approximately 1.5–5%, which is why the oral prodrug famciclovir was developed to achieve systemic exposure [4].

Topical Drug Delivery Pharmacokinetics Herpes Labialis Safety Profile

Penciclovir Exhibits Prolonged Antiviral Activity Following Brief Exposure Compared to Acyclovir in HSV Cell Culture Models

In cell culture experiments with HSV-infected MRC-5 cells, penciclovir demonstrated significantly greater and more prolonged antiviral activity than acyclovir when treatment was limited to a brief 2-hour pulse [1]. Following this short exposure period, penciclovir-treated cultures showed 2- to 50-fold lower HSV yields compared to acyclovir-treated cultures [2]. This difference is attributed to the markedly longer intracellular half-life of penciclovir triphosphate, which maintains effective concentrations long after the drug is removed from the extracellular medium [1].

Antiviral Efficacy Pulse-Chase Experiments Viral Yield Reduction Herpes Simplex Virus

Penciclovir Sodium Shows Comparable Antiviral Potency to Acyclovir Against HSV-1 and HSV-2 in Plaque Reduction Assays

While penciclovir sodium and acyclovir exhibit comparable potency in standard plaque reduction assays, penciclovir's EC50 values provide a quantitative baseline for its antiviral activity [1]. Against laboratory and clinical isolates of HSV-1, the median EC50 of penciclovir was 2 µM (range 1.2–2.4 µM, n=7), and against HSV-2, the median EC50 was 2.6 µM (range 1.6–11 µM, n=6) in human foreskin fibroblast cells [1]. These values are within the same order of magnitude as those reported for acyclovir, confirming that penciclovir sodium is not distinguished by raw potency but rather by its pharmacodynamic persistence [2].

Antiviral Screening Plaque Reduction Assay EC50 Determination HSV Clinical Isolates

Penciclovir Sodium Demonstrates Activity Against Certain Acyclovir-Resistant HSV Strains with Altered Thymidine Kinase or DNA Polymerase

While the majority of acyclovir-resistant HSV clinical isolates are cross-resistant to penciclovir, a subset of strains expressing altered thymidine kinase or DNA polymerase remain susceptible to penciclovir [1]. Specifically, certain acyclovir-resistant clinical strains with altered thymidine kinase or DNA polymerase were found to be susceptible to penciclovir in cell culture studies [2]. However, thymidine kinase-negative strains are resistant to both compounds [1].

Drug Resistance Thymidine Kinase Mutants Cross-Resistance Herpes Simplex Virus

Penciclovir Sodium: Optimal Research and Industrial Application Scenarios Based on Differential Evidence


Development of Topical Antiviral Formulations for Recurrent Herpes Labialis (Cold Sores)

Penciclovir sodium is the definitive active pharmaceutical ingredient (API) for topical creams and gels indicated for recurrent herpes labialis. Its negligible systemic absorption, even at doses 67 times the clinical dose [1], ensures an excellent safety profile. The prolonged intracellular half-life of its active triphosphate (10–20 hours) [2] supports effective viral suppression with convenient, infrequent application, a key advantage over acyclovir which requires more frequent dosing due to its shorter intracellular half-life (0.7–1 hour) [3]. The sodium salt's high aqueous solubility (>200 mg/mL) facilitates straightforward formulation into aqueous creams and gels without the need for potentially irritating solubilizers [4].

Mechanistic Studies of Viral DNA Polymerase Inhibition and Intracellular Drug Persistence

Penciclovir sodium is an ideal research tool for investigating the pharmacodynamics of nucleoside analog antivirals, particularly the relationship between intracellular triphosphate half-life and sustained antiviral activity. The marked difference in triphosphate stability between penciclovir (~10-20 hours) and acyclovir (~0.7-1 hour) [2] provides a robust experimental system for studying how metabolite persistence translates to prolonged inhibition of viral replication. Pulse-chase experiments using penciclovir sodium can reveal the duration of viral DNA synthesis suppression following brief drug exposure, a phenomenon well-documented in cell culture models [5].

Veterinary Applications Targeting Feline Herpesvirus-1 (FHV-1)

Penciclovir sodium has demonstrated in vitro efficacy against feline herpesvirus-1 (FHV-1), with EC50 values in the low µg/mL range . Its favorable topical safety profile and prolonged intracellular activity make it a candidate for developing ophthalmic or topical formulations for feline herpetic keratitis. Research indicates that penciclovir is one of the more effective nucleoside analogs against FHV-1, with efficacy comparable to idoxuridine and ganciclovir, and superior to acyclovir which shows limited activity against this veterinary pathogen [6].

Development of Prolonged-Action Antiviral Delivery Systems

The unique pharmacodynamic property of penciclovir—prolonged intracellular persistence of its active triphosphate—makes penciclovir sodium an attractive candidate for developing sustained-release or long-acting topical formulations. Its high aqueous solubility [4] allows for high drug loading in hydrogels, films, or mucoadhesive patches. The extended duration of antiviral effect [5] aligns with the goal of creating formulations that maintain therapeutic concentrations at the site of infection for extended periods, potentially improving patient compliance and clinical outcomes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Penciclovir Sodium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.